Inosinic acid, also known as inosine monophosphate (IMP), is a nucleotide naturally occurring in animal tissues. It is a crucial intermediate in purine metabolism, playing a significant role in various biological processes, including energy transfer, signal transduction, and protein synthesis [, ]. IMP is recognized for its flavor-enhancing properties, particularly its synergistic effect with monosodium glutamate (MSG), contributing to the umami taste in various foods [, , , , ].
Inosinic acid is classified as a nucleotide, specifically a purine nucleotide. It consists of hypoxanthine as the nitrogenous base, ribose as the sugar, and a phosphate group. The chemical formula for inosinic acid is with a molecular weight of approximately 348.206 g/mol. It is categorized under small molecules in biochemical classifications .
Inosinic acid can be synthesized through two primary pathways: de novo synthesis and the salvage pathway.
Recent advancements have improved methods for isolating and synthesizing inosinic acid, including fermentation techniques using specific microbial strains that enhance yield .
Inosinic acid has a complex molecular structure characterized by:
The IUPAC name for inosinic acid is {[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid. Its structural representation includes a ribose sugar linked to hypoxanthine through a glycosidic bond and a phosphate group esterified at the 5' position .
Inosinic acid participates in several biochemical reactions:
These reactions are critical for maintaining the balance of purine nucleotides within cells and are essential for energy metabolism and nucleic acid synthesis .
The mechanism of action of inosinic acid primarily revolves around its role as a substrate in nucleotide biosynthesis pathways. It acts as an intermediate that is converted into other nucleotides necessary for cellular functions:
Relevant data indicate that inosinic acid has significant absorbance properties which can be utilized in spectroscopic analyses .
Inosinic acid has several important applications in scientific research and industry:
Inosinic acid (inosine 5′-monophosphate or IMP) is a purine ribonucleotide with the empirical formula C₁₀H₁₃N₄O₈P and a molecular weight of 348.21 g/mol. Its structure comprises three key components [3] [4] [10]:
The stereochemical configuration is defined by the α (C1'-N9) glycosidic bond, which positions the hypoxanthine base in the anti conformation relative to the ribose ring. This orientation facilitates hydrogen bonding with cytidine in nucleic acid pairings. The ribose ring itself assumes a C3'-endo puckering in the A-form helix, as confirmed by X-ray crystallography studies of IMP-containing duplexes [1] [6].
Table 1: Atomic-Level Features of Inosinic Acid
Component | Structural Feature | Biological Significance |
---|---|---|
Hypoxanthine | Tautomeric equilibrium between N1–H/O6 and N7–H/O6 | Forms wobble pairing with cytidine |
Ribose 5'-phosphate | Phosphoester bond with C5' | Provides negative charge at physiological pH |
Glycosidic bond | N9–C1' bond angle: 108° ± 3° | Determines syn/anti base orientation |
Spectroscopic profiles provide fingerprints for IMP identification:
Stability is influenced by environmental factors:
Table 2: Stability Profile of Inosinic Acid
Condition | Stability Outcome | Mechanism |
---|---|---|
High humidity (>80%) | Hygroscopic absorption | Ribose hydroxyl hydration |
UV light exposure | Hypoxanthine oxidation to xanthine | Radical-mediated C8 oxidation |
Acidic pH (<3.0) | Glycosidic bond cleavage | Ribose ring protonation |
Nucleotidases | Hydrolysis to inosine | Enzyme-catalyzed dephosphorylation |
Commercial IMP salts enhance umami taste in foods while modifying physicochemical behavior:
Disodium Inosinate (E631, Na₂C₁₀H₁₁N₄O₈P)
Dipotassium Inosinate (E632, K₂C₁₀H₁₁N₄O₈P)
Calcium Inosinate (E633, CaC₁₀H₁₁N₄O₈P)
Table 3: Functional Comparison of IMP Salts
Property | Disodium Inosinate | Dipotassium Inosinate | Calcium Inosinate |
---|---|---|---|
Molecular Weight | 392.18 g/mol | 424.42 g/mol | 386.25 g/mol |
Solubility (H₂O) | 116.7 mg/mL | 150 mg/mL | 35 mg/mL |
pH (1% solution) | 8.2 | 8.5 | 7.0 |
Key Application | Soups, sauces | Low-sodium products | Solid snacks |
Salt selection depends on matrix compatibility: Disodium salts dominate in pH-insensitive systems, while calcium salts stabilize flavor complexes in lipid-rich foods. All salts exhibit identical hypoxanthine recognition but differ in crystal lattice energies, affecting dissolution kinetics [3] [9] [10].
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